molecular formula C10H14F3NO3 B6277561 3-ethyl-3-ethynylmorpholine, trifluoroacetic acid CAS No. 2763755-37-7

3-ethyl-3-ethynylmorpholine, trifluoroacetic acid

Cat. No.: B6277561
CAS No.: 2763755-37-7
M. Wt: 253.2
InChI Key:
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Description

3-Ethyl-3-ethynylmorpholine, trifluoroacetic acid is a chemical compound with the molecular formula C10H14F3NO3 and a molecular weight of 253.2 g/mol. This compound has garnered attention in the scientific community due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3-ethynylmorpholine, trifluoroacetic acid typically involves the reaction of ethyl trifluoroacetate with morpholine derivatives under specific conditions. The reaction is often catalyzed by strong acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-ethynylmorpholine, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Ethyl-3-ethynylmorpholine, trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis to prepare various fluorinated compounds.

    Biology: Employed in the synthesis of bioactive molecules and peptides.

    Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-3-ethynylmorpholine, trifluoroacetic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl trifluoroacetate: A related compound used in similar applications, particularly in organic synthesis.

    Trifluoroacetic acid: Another related compound with similar chemical properties and reactivity.

Uniqueness

3-Ethyl-3-ethynylmorpholine, trifluoroacetic acid is unique due to its combination of an ethynyl group and a trifluoroacetate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

CAS No.

2763755-37-7

Molecular Formula

C10H14F3NO3

Molecular Weight

253.2

Purity

95

Origin of Product

United States

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